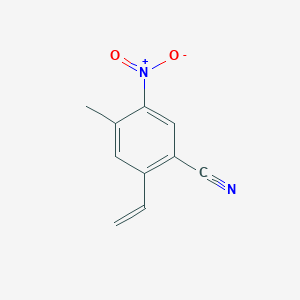

4-Methyl-5-nitro-2-vinylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-ethenyl-4-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O2/c1-3-8-4-7(2)10(12(13)14)5-9(8)6-11/h3-5H,1H2,2H3 |

InChI Key |

YISIKXDAKXEBFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Methyl 5 Nitro 2 Vinylbenzonitrile

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of the core structure of 4-methyl-5-nitro-2-vinylbenzonitrile hinges on the effective synthesis of a key intermediate, a substituted benzonitrile (B105546) bearing the required methyl, nitro, and a halogen group, the latter serving as a handle for the subsequent vinylation step.

A common precursor for vinylation reactions is an aryl halide. In this context, a bromo-substituted nitrated methylbenzonitrile serves as a logical intermediate. The synthesis of related compounds, such as 4-bromo-2-nitrobenzonitrile, provides a template for the synthetic strategy. This compound is a benzonitrile derivative characterized by a bromine atom at the 4-position and a nitro group at the 2-position of the benzene (B151609) ring. ontosight.ai The synthesis of such precursors typically involves electrophilic aromatic substitution reactions, namely bromination and nitration, on a benzonitrile starting material. ontosight.ai The order of these reactions is crucial and is dictated by the directing effects of the substituents. The cyano group is a deactivating, meta-directing group, which would guide incoming electrophiles.

The introduction of the methyl and nitro groups onto the benzonitrile ring requires careful consideration of regioselectivity. The directing effects of the cyano (-CN), methyl (-CH₃), and nitro (-NO₂) groups govern the position of substitution.

A plausible synthetic pathway could commence with a substituted toluene (B28343). For instance, starting with p-tolunitrile (B1678323) (4-methylbenzonitrile), nitration would be directed by both the activating methyl group (ortho-, para-directing) and the deactivating cyano group (meta-directing). This would lead to the introduction of the nitro group at the 3-position (ortho to the methyl group and meta to the cyano group) or the 2-position (ortho to the cyano group and meta to the methyl group).

Alternatively, a route starting from toluene could involve Friedel-Crafts alkylation to introduce the methyl group, followed by a sequence of nitration and bromination. The order is critical; for example, the synthesis of 4-bromo-2-nitrotoluene (B1266186) from benzene involves Friedel-Crafts alkylation, followed by bromination (which yields a mix of ortho and para isomers that must be separated), and finally nitration. youtube.com Subsequent conversion of a functional group (e.g., an amino group via Sandmeyer reaction) could then yield the required nitrile. The specific sequence is designed to achieve the desired 2,4,5-substitution pattern on the final precursor molecule.

Vinyl Group Introduction via Cross-Coupling Reactions

The final key transformation in the synthesis of this compound is the installation of the vinyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating aryl-vinyl bonds. musechem.comlibretexts.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a vinylboronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com The catalytic cycle is generally understood to involve three main steps: musechem.comlibretexts.orgyonedalabs.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide precursor, forming a palladium(II) intermediate. yonedalabs.com This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organic group from the boron reagent (the vinyl group) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base. libretexts.org

Reductive Elimination : The two organic groups (the aryl and vinyl fragments) on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

This reaction is highly versatile due to its tolerance of a wide variety of functional groups, including esters, ketones, and nitriles, making it suitable for complex molecules. musechem.com

The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. musechem.com

Palladium Source : Various palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. nih.gov

Ligands : Ligands play a critical role by stabilizing the palladium catalyst and influencing its reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition and reductive elimination steps. nih.gov While triphenylphosphine (B44618) (PPh₃) was an early and widely used ligand, newer generations of ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos), have been developed to improve catalytic activity, allowing for lower catalyst loadings and reactions with less reactive substrates like aryl chlorides. libretexts.orgnih.gov The choice of ligand can even influence the stereochemistry of the resulting product. beilstein-journals.org

| Catalyst/Ligand System | Substrate Example | Key Finding | Reference |

| PdCl₂ / PPh₃ | p-bromoanisole / Potassium vinyltrifluoroborate | An effective system in a THF/H₂O solvent mixture. | nih.gov |

| Pd(PPh₃)₄ | Vinyl triflate / 3-nitrophenylboronic acid | Selectively formed one stereoisomer of the product. | beilstein-journals.org |

| Pd(dppf)Cl₂ | Vinyl triflate / 3-nitrophenylboronic acid | Preferentially formed the opposite stereoisomer compared to Pd(PPh₃)₄. | beilstein-journals.org |

| Pd(OAc)₂ / SPhos or XPhos | Aryl chlorides / Boronates | Highly active catalysts for challenging substrates like aryl chlorides. | nih.gov |

Solvent and temperature are crucial parameters that must be optimized to achieve high yields and reaction rates.

Solvent Effects : The Suzuki-Miyaura reaction is known for its compatibility with a wide range of solvents. nih.gov Common solvents include ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, or amide solvents like dimethylformamide (DMF), often with water as a co-solvent. libretexts.orgnih.gov The polarity of the solvent can influence the catalytic intermediates and the rate-determining step. nih.gov While the reaction is tolerant, specific systems may show a preference; for example, the coupling of potassium vinyltrifluoroborate was found to be most effective in a THF/H₂O solvent system. nih.gov However, some studies suggest that the choice of catalyst and base can have a more significant impact on the reaction outcome than the solvent itself. nih.gov

Reaction Temperature : Temperature significantly affects the reaction kinetics. Generally, increasing the reaction temperature leads to a higher rate of product formation. researchgate.net For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate. researchgate.net However, some modern catalytic systems are so active that they allow reactions to proceed at or near room temperature. libretexts.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of the catalyst, substrates, or products.

| Parameter | Observation | Substrate Example | Reference |

| Temperature | Conversion increased with temperature from 30-100 °C. Room temperature was possible but required significantly longer reaction times. | Aryl halides / Arylboronic acids | researchgate.net |

| Temperature | For an unreactive aryl bromide, increasing the temperature from 80 °C to 110 °C had no effect. For the analogous aryl chloride, the turnover number increased by over 50%. | Aryl bromide/chloride / Phenylboronic acid | researchgate.net |

| Solvent | The reaction was most effective in a THF/H₂O (9:1) system. Other solvents like isopropanol/water or toluene/water gave unsatisfactory results. | p-bromoanisole / Potassium vinyltrifluoroborate | nih.gov |

| Solvent | The cross-coupling is often unaffected by the choice of solvent, suggesting it is not an ideal reaction for validating the benefits of a particular solvent. | General Suzuki-Miyaura | nih.gov |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Vinyl Bond Formation

Functional Group Interconversions and Derivatization Routes

The unique arrangement of the nitrile, nitro, and vinyl functional groups on the benzene ring of this compound offers a platform for a variety of selective chemical transformations. The distinct reactivity of each group allows for targeted modifications, leading to a diverse range of derivatives.

Reactivity of the Nitrile Functionality (e.g., Towards Amidoxime (B1450833) Formation)

The nitrile group (-C≡N) is a versatile functional group that can undergo several transformations. fiveable.meyoutube.com One of the most significant reactions is its conversion to an amidoxime. Amidoximes are commonly prepared by the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.govgoogle.com This reaction is a widely used method due to its efficiency and the high yields generally obtained, often up to 98%. nih.gov

| Reagents | Product | Typical Conditions | Reference |

| Nitrile, Hydroxylamine Hydrochloride, Base (e.g., Na₂CO₃) | Amidoxime | Heating in an alcohol solvent (e.g., 60-80 °C) | nih.gov |

Mechanistic Studies of Nitrile Hydroxylamine Reactions

The reaction between a nitrile and hydroxylamine to form an amidoxime has been the subject of both experimental and theoretical studies to elucidate its mechanism. researchgate.netrsc.org The process begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbon of the nitrile group. libretexts.orgopenstax.org The nitrile carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. fiveable.me This initial addition leads to an intermediate which then tautomerizes to form the stable amidoxime structure. While the reaction is generally efficient, it can sometimes produce an amide by-product, depending on the specific nitrile substrate and reaction conditions. rsc.org Detailed mechanistic studies, including theoretical modeling, have been employed to understand the reaction pathway and devise conditions that minimize side-product formation, such as using specific ionic liquids as solvents to improve selectivity and reaction time. rsc.org

Influence of Ortho-Nitro Group on Nitrile Reactivity

The presence of a nitro group (-NO₂) ortho to the nitrile functionality in this compound is expected to significantly influence the nitrile's reactivity. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. nih.govnih.gov This strong electron-withdrawing character deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic attack. nih.govquora.com

Specifically for the nitrile group, the ortho-nitro group enhances the electrophilicity of the nitrile carbon. By withdrawing electron density from the aromatic ring and, by extension, from the nitrile group, it makes the carbon atom more electron-deficient and thus more susceptible to attack by nucleophiles like hydroxylamine. fiveable.me This electronic activation would likely increase the rate of amidoxime formation compared to a benzonitrile lacking this substituent. While steric hindrance from a bulky ortho group can sometimes inhibit reactions by preventing the necessary geometry for attack, the planarity of the nitro group may not impose a prohibitive steric barrier for a small nucleophile like hydroxylamine. tandfonline.com

Reactions at the Vinyl Moiety (e.g., Hydroamination, Epoxidation)

The vinyl group (-CH=CH₂) is a site of high electron density, making it susceptible to a range of addition reactions.

Hydroamination involves the addition of an N-H bond of an amine across the double bond of the vinyl group. This reaction is a highly atom-economical method for synthesizing substituted ethylamines. The hydroamination of vinyl arenes can be catalyzed by various transition metals, including palladium, platinum, ruthenium, and iron, often yielding products with high regioselectivity. nih.govberkeley.eduacs.orgacs.org Depending on the catalyst system and conditions, either the Markovnikov product (amine adds to the more substituted carbon) or the anti-Markovnikov product can be obtained. berkeley.eduberkeley.edu For instance, platinum-catalyzed reactions with carboxamides tend to yield the Markovnikov adduct. acs.org

| Catalyst System | Amine Source | Regioselectivity | Reference |

| Pd(O₂CCF₃)₄, DPPF, TfOH | Alkylamines | Markovnikov | berkeley.edu |

| PtCl₂(H₂C=CH₂)₂ / P(4-C₆H₄CF₃)₃ | Carboxamides | Markovnikov | acs.org |

| Ru(COD)(2-methylallyl)₂, DPPP, TfOH | Alkylamines | Anti-Markovnikov | berkeley.edu |

Epoxidation is the conversion of the alkene's double bond into a three-membered cyclic ether known as an epoxide. The epoxidation of styrene (B11656) and its derivatives to form styrene oxides is an important industrial process. acs.orgresearchgate.net This transformation is typically achieved using an oxidizing agent, with hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) being common, environmentally benign choices. researchgate.netresearchgate.net The reaction is often facilitated by a catalyst. acs.org Various catalytic systems, including those based on heteropoly acids and phase-transfer catalysts, have been developed to achieve high conversion and selectivity towards the epoxide product, styrene oxide. acs.org

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional handle, primarily known for its ability to be reduced to an amino group (-NH₂). nih.gov This transformation is one of the most fundamental and widely used reactions in the synthesis of anilines and their derivatives. youtube.comnumberanalytics.com

A variety of methods exist for the reduction of aromatic nitro compounds. acs.org Common approaches include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. numberanalytics.com

Metal-Acid Systems: Employing a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

When performing this reduction on a multifunctional molecule like this compound, chemoselectivity is a critical concern. Standard catalytic hydrogenation with Pd/C, for example, would likely reduce the vinyl group in addition to the nitro group. stackexchange.com Therefore, selective methods are required. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a well-established method for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities, including nitriles. stackexchange.com This reagent is known to leave groups such as nitriles, esters, and halogens unaffected. stackexchange.com

| Reagent | Selectivity | Reference |

| H₂ / Pd-C | May also reduce vinyl group | numberanalytics.comstackexchange.com |

| Fe / HCl | Generally selective for nitro group | youtube.com |

| SnCl₂·2H₂O / Ethanol | Highly selective for nitro group over nitrile | stackexchange.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Solvation Effects on Reaction MechanismsThe influence of different solvents on the reaction mechanisms of 4-Methyl-5-nitro-2-vinylbenzonitrile has not been a subject of published research. Understanding solvation effects is critical for optimizing reaction conditions and predicting outcomes.

Due to the absence of specific data for this compound, the creation of data tables and a detailed discussion of research findings as requested is not feasible.

Computational Chemistry and Theoretical Modeling of 4 Methyl 5 Nitro 2 Vinylbenzonitrile

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly effective for determining molecular geometries and a range of electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this purpose, methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly employed. nih.gov

The optimization of 4-Methyl-5-nitro-2-vinylbenzonitrile would reveal crucial structural parameters. The benzene (B151609) ring, along with the nitro and nitrile groups, is expected to be nearly planar. nih.gov However, slight twisting of the nitro group out of the plane of the benzene ring by a few degrees is common to minimize steric hindrance. nih.gov Conformational analysis would focus on the orientation of the vinyl and methyl groups relative to the aromatic ring to identify the global minimum energy conformer.

Table 1: Predicted Key Structural Parameters for this compound Note: This table is illustrative, based on typical values from DFT calculations on similar aromatic nitro compounds, as specific published data for this molecule is not available.

| Parameter | Predicted Value Range | Description |

| C-C (aromatic) | 1.39 - 1.41 Å | Bond lengths within the benzene ring. |

| C-CN (bond) | 1.44 - 1.46 Å | Bond connecting the nitrile group to the ring. |

| C≡N (bond) | ~1.15 Å | Triple bond length of the nitrile group. |

| C-NO₂ (bond) | 1.47 - 1.49 Å | Bond connecting the nitro group to the ring. |

| N-O (nitro) | 1.21 - 1.23 Å | Bond lengths within the nitro group. |

| C-CH₃ (bond) | 1.50 - 1.52 Å | Bond connecting the methyl group to the ring. |

| C-C (vinyl) | 1.47 - 1.49 Å | Single bond connecting the vinyl group to the ring. |

| C=C (vinyl) | 1.33 - 1.35 Å | Double bond length of the vinyl group. |

| O-N-O (angle) | ~125° | Bond angle within the nitro group. |

| C-C-N (angle) | ~178° | Bond angle of the nitrile substituent, expected to be nearly linear. |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene ring, which is the more electron-rich part of the molecule. The LUMO, conversely, would likely be distributed over the electron-withdrawing nitro and nitrile groups. nih.gov This distribution indicates that the molecule can accept electrons at the nitro/nitrile sites and donate electrons from its aromatic system. The charge transfer that occurs within the molecule can be clearly demonstrated by the calculated HOMO and LUMO energies. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Properties Note: The energy values are typical examples based on DFT calculations for similar organic molecules. malayajournal.orgresearchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Represents the electron-donating capability. |

| LUMO Energy | -2.5 to -3.5 eV | Represents the electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 eV | Indicates kinetic stability and chemical reactivity. malayajournal.org |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral or zero potential areas. researchgate.netnih.gov

In the MEP map of this compound, the most negative potential (red regions) would be concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the methyl group and the aromatic ring, indicating sites prone to nucleophilic attack.

Reaction Mechanism Prediction and Energy Landscape Exploration

Computational chemistry allows for the theoretical exploration of potential reaction pathways, providing insights into reaction mechanisms that can be difficult to determine experimentally. By calculating the energies of reactants, products, intermediates, and transition states, an energy landscape for a proposed reaction can be constructed.

For this compound, several reactions could be modeled. For instance, the vinyl group is a potential site for addition reactions or polymerization. The electron-deficient aromatic ring, influenced by the nitro and nitrile groups, could undergo nucleophilic aromatic substitution. Furthermore, the nitro group itself is a common site for reduction reactions using reagents like metal hydrides. researchgate.net DFT calculations could be used to determine the activation energies for these different pathways, thereby predicting the most likely reaction products under various conditions.

Theoretical Spectroscopy for Prediction and Interpretation

Computational methods can simulate various types of spectra, which is immensely useful for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netarpgweb.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts are often compared with experimental values to validate the proposed structure. researchgate.net

For this compound, the simulated ¹H NMR spectrum would show distinct signals for the vinyl protons, the aromatic protons, and the methyl protons. The aromatic protons would be influenced by the electronic effects of the three different substituents. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, with the carbons attached to the electron-withdrawing nitrile and nitro groups expected to be shifted significantly downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are estimated values based on general NMR principles and data for substituted benzonitriles. rsc.orgrsc.org The reference is typically TMS.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic CH | 7.5 - 8.5 | 125 - 140 | Positions are influenced by the strong withdrawing effects of NO₂ and CN groups and the activating effect of the methyl group. |

| Vinyl CH= | 5.5 - 7.0 | 115 - 135 | Characteristic region for vinyl protons, with splitting patterns indicating their relationships. |

| Methyl CH₃ | 2.4 - 2.6 | 18 - 22 | Typical shift for a methyl group attached to an aromatic ring. |

| Aromatic C-NO₂ | - | 145 - 155 | Carbon directly attached to the nitro group is significantly deshielded. |

| Aromatic C-CN | - | 110 - 115 | Quaternary carbon attached to the nitrile group. |

| Nitrile C≡N | - | 117 - 120 | Characteristic shift for a nitrile carbon. |

Vibrational (IR and Raman) Spectroscopy Simulations

Computational methods, particularly those based on Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the vibrational spectra of molecules. researchgate.netresearchgate.net These simulations provide detailed information about the fundamental vibrational modes, including their frequencies and intensities in both Infrared (IR) and Raman spectra. researchgate.net For a comprehensive analysis of this compound, theoretical calculations are indispensable for assigning the numerous vibrational bands that arise from its complex structure, which includes contributions from the benzene ring, methyl, nitro, vinyl, and nitrile functional groups.

The standard approach for such simulations involves optimizing the molecular geometry at a specific level of theory, followed by a frequency calculation. niscpr.res.in A commonly employed method is the B3LYP functional combined with a basis set such as 6-311++G(d,p). researchgate.net It is a known phenomenon that theoretical harmonic vibrational frequencies calculated with such methods are often higher than those observed experimentally. This discrepancy is primarily due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net To bridge this gap between theoretical and experimental values, the calculated frequencies are typically scaled using specific scaling factors. derpharmachemica.com This scaling procedure significantly improves the agreement between the simulated and experimental spectra, allowing for more reliable vibrational assignments. researchgate.net

While specific computational studies on this compound are not available in the reviewed literature, the vibrational characteristics of its constituent functional groups can be understood by examining theoretical studies on analogous aromatic compounds. The following tables present simulated vibrational data for structurally related molecules, illustrating the typical assignments for key functional groups.

Vibrational Mode Assignments for Analogous Nitroaromatic Compounds

The analysis of related molecules provides insight into the expected spectral features of this compound. For instance, the nitro group (NO₂) has several characteristic vibrations.

Asymmetric and Symmetric Stretching (νas(NO₂) and νs(NO₂)): These are typically strong bands in the IR spectrum. In a study on 4-methyl-3-nitrobenzoic acid, the asymmetric stretch was assigned to an absorption at 1533 cm⁻¹, while the symmetric stretch was associated with a frequency around 1354 cm⁻¹. scirp.org

Deformation and Rocking (δ(NO₂) and ρ(NO₂)): The deformation (scissoring) and rocking modes of the nitro group occur at lower frequencies. For 4-methyl-3-nitrobenzoic acid, the deformation was assigned near 761 cm⁻¹ and the rocking vibration near 532 cm⁻¹. scirp.org In 2-nitrobenzaldehyde, the NO₂ rocking mode was calculated to be at 550 cm⁻¹ (DFT) and observed at 570 cm⁻¹ (FT-Raman). niscpr.res.in

The tables below detail the calculated and observed vibrational frequencies for key modes in related benzonitrile (B105546) and nitroaromatic compounds, as determined by DFT calculations.

Table 1: Selected Vibrational Frequencies and Assignments for 4-Methyl-3-Nitrobenzoic Acid Calculated using DFT B3LYP/6-311++G basis set.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Vibrational Assignment |

| 3088 | 3088 | C-H stretch |

| 1533 | 1533 | NO₂ asymmetric stretch |

| 1497 | 1497 | C-C stretch (ring) |

| 1354 | - | NO₂ symmetric stretch |

| 1267 | 1267 | C-C stretch (ring) |

| 761 | 761 | NO₂ deformation |

| 532 | 532 | NO₂ rocking |

Data sourced from a study on 4-methyl-3-nitrobenzoic acid. researchgate.netscirp.org

Table 2: Selected Vibrational Frequencies and Assignments for 2-Nitrobenzaldehyde Calculated using DFT B3LYP/6-311++G(d,p) basis set.

| Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Vibrational Assignment |

| 2893 | - | - | C-H stretch (aldehyde) |

| 1698 | 1698 | 1701 | C=O stretch |

| 868 | 860 | 865 | C-H out-of-plane bend |

| 724 | 740 | - | NO₂ wagging |

| 550 | - | 570 | NO₂ rocking |

Data sourced from a study on 2-nitrobenzaldehyde. niscpr.res.in

These simulations are crucial for a detailed understanding of the molecule's vibrational dynamics. By correlating the calculated modes with experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular motion. This detailed assignment is fundamental for structural characterization and for understanding how intermolecular interactions might influence the molecule's vibrational properties.

Applications of 4 Methyl 5 Nitro 2 Vinylbenzonitrile As a Synthetic Building Block

Precursor for Heterocyclic Chemistry

The diverse reactivity of 4-Methyl-5-nitro-2-vinylbenzonitrile makes it a promising starting material for the synthesis of a variety of heterocyclic compounds. The vinyl and nitrile groups, in particular, can participate in a range of cyclization and cycloaddition reactions.

While specific literature detailing the use of this compound in the synthesis of thiazoles, furan derivatives, tetrazoles, and pyridines is not extensively available, the known reactivity of its functional groups allows for postulation of its potential synthetic pathways.

Thiazoles: The synthesis of thiazole rings often involves the reaction of a compound containing a thiocarbonyl group with an α-haloketone (the Hantzsch thiazole synthesis). While not a direct application, this compound could potentially be modified to introduce the necessary functional groups to participate in such cyclizations.

Furan Derivatives: Furan synthesis can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. The vinyl group of this compound could potentially undergo oxidation to form a precursor suitable for these cyclization reactions.

Tetrazoles: Tetrazoles are commonly synthesized via the [3+2] cycloaddition of an azide with a nitrile. The nitrile group of this compound is a prime candidate for this type of reaction, which would lead to the formation of a tetrazole ring attached to the substituted benzene (B151609) core.

Pyridines: Pyridine synthesis often involves the condensation of aldehydes, ketones, and ammonia or amines (e.g., the Hantzsch pyridine synthesis). The vinyl group of this compound could potentially be functionalized to participate in such condensation reactions, leading to highly substituted pyridine derivatives.

Interactive Data Table: Potential Heterocycle Syntheses

| Heterocycle | Potential Synthetic Route | Required Functional Group Modification |

| Thiazole | Hantzsch Thiazole Synthesis | Conversion of vinyl group to an α-haloketone equivalent and reaction with a thioamide. |

| Furan Derivative | Paal-Knorr Furan Synthesis | Oxidative cleavage of the vinyl group to a 1,4-dicarbonyl precursor. |

| Tetrazole | [3+2] Cycloaddition | Reaction of the nitrile group with an azide source (e.g., sodium azide). |

| Pyridine | Hantzsch Pyridine Synthesis | Functionalization of the vinyl group to participate in condensation with β-dicarbonyl compounds and ammonia. |

Intermediate in the Synthesis of Functional Organic Materials

The presence of a polymerizable vinyl group and electronically active nitro and nitrile functionalities suggests that this compound could serve as a valuable monomer or intermediate in the creation of functional organic materials. These materials could exhibit interesting optical, electronic, or thermal properties.

The vinyl group allows for polymerization, either through free-radical, cationic, or anionic mechanisms, to produce polymers with the substituted benzonitrile (B105546) moiety as a repeating unit. The properties of such polymers would be influenced by the polar nitro and nitrile groups, potentially leading to materials with high refractive indices or specific dielectric properties.

Interactive Data Table: Potential Functional Organic Materials

| Material Type | Synthetic Approach | Potential Properties |

| Polymer | Vinyl Polymerization | High refractive index, specific dielectric constant, thermal stability. |

| Non-linear Optical Material | Incorporation into a conjugated system | Second or third-order non-linear optical activity. |

| Charge-Transfer Complex | Reaction with electron-donating molecules | Electrical conductivity, photoresponsive behavior. |

Use in the Development of Complex Aromatic Architectures

The multiple functional groups on this compound provide handles for further elaboration into more complex aromatic structures. The vinyl group can undergo a variety of transformations, including Diels-Alder reactions, Heck couplings, and metathesis, to build larger, more intricate molecular frameworks.

Furthermore, the nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer or related reactions to introduce a wide range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further points for diversification. This multi-faceted reactivity allows for the strategic construction of highly substituted and sterically congested aromatic systems.

Interactive Data Table: Potential Transformations for Complex Architectures

| Functional Group | Reaction Type | Potential Outcome |

| Vinyl Group | Diels-Alder Reaction | Formation of a new six-membered ring. |

| Vinyl Group | Heck Coupling | Carbon-carbon bond formation with an aryl halide. |

| Nitro Group | Reduction | Formation of an aniline derivative. |

| Nitrile Group | Hydrolysis | Formation of a benzoic acid derivative. |

Catalysis in the Synthesis and Transformation of 4 Methyl 5 Nitro 2 Vinylbenzonitrile

Transition Metal Catalysis (e.g., Palladium, Copper, Manganese)

Transition metals are pivotal in catalyzing a vast array of organic reactions, offering powerful tools for the functionalization of molecules like 4-Methyl-5-nitro-2-vinylbenzonitrile. The reactivity of its distinct functional groups can be selectively targeted by different metal catalysts.

Palladium Catalysis:

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds, particularly through cross-coupling reactions involving vinyl groups. libretexts.org The vinyl moiety of this compound could readily participate in classic palladium-catalyzed reactions such as the Heck, Suzuki, and Stille couplings. libretexts.orgyoutube.com

For instance, in a Heck reaction, the vinyl group could react with an aryl or vinyl halide to form a more complex stilbene (B7821643) or diene structure. Similarly, a Suzuki coupling with an organoboron reagent would lead to the formation of a new carbon-carbon bond at the vinyl position. libretexts.org A synergistic approach combining copper(I) hydride and palladium catalysis has been shown to be effective for the enantioselective hydroarylation of vinylarenes, a method that could potentially be applied to synthesize chiral derivatives from this compound. nih.govacs.org

Palladium can also catalyze the oxidation of styrenes to acetophenones. nih.gov This suggests a potential pathway to convert the vinyl group of the target molecule into a ketone functionality, further expanding its synthetic utility.

Copper Catalysis:

Copper catalysts are particularly effective in transformations involving nitroarenes. researchgate.netelsevierpure.com The nitro group of this compound could undergo several copper-catalyzed reactions. One prominent example is the reductive coupling of nitroarenes with sodium sulfinates to produce N-arylsulfonamides. nih.gov This process utilizes the nitroarene as both a nitrogen source and an oxidant. nih.gov

Furthermore, copper catalysis can facilitate denitrative C-S and C-O bond formations. acs.org For example, reacting the nitro group with thiophenols in the presence of a copper catalyst can lead to the formation of a thioether. acs.org Another important transformation is the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, which proceeds via a nitrosoarene intermediate. nih.gov These methodologies offer pathways to replace the nitro group with other valuable functional groups.

Manganese Catalysis:

Manganese, being an earth-abundant and inexpensive metal, has gained prominence in catalysis. chinesechemsoc.org Manganese catalysts have been shown to be effective in both C-C and C-N bond formation. nih.gov For instance, manganese can catalyze the N-methylation of nitroarenes using methanol (B129727) as both the reductant and the C1 source in a one-pot conversion to N-methylarylamines. researchgate.net

Additionally, manganese has been used to catalyze the difunctionalization of vinylarenes. A novel coupling reaction of vinylarenes with aliphatic alcohols, catalyzed by manganese, results in the oxyalkylation of the vinyl group. nih.govresearchgate.net This demonstrates the potential to functionalize the vinyl group of this compound in a regioselective manner.

Table 1: Potential Transition Metal-Catalyzed Reactions for this compound

| Catalyst | Functional Group | Reaction Type | Potential Product |

|---|---|---|---|

| Palladium | Vinyl | Heck Coupling | Substituted stilbene derivative |

| Palladium | Vinyl | Suzuki Coupling | Arylated vinyl derivative |

| Copper | Nitro | Reductive Coupling | N-arylsulfonamide derivative |

| Copper | Nitro | Denitrative Thioetherification | Thioether derivative |

| Manganese | Nitro | Reductive N-methylation | N-methylaniline derivative |

| Manganese | Vinyl | Oxyalkylation | Functionalized alkylbenzene |

Organocatalysis and Biocatalysis for Asymmetric Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, particularly for the synthesis of chiral molecules.

Organocatalysis:

Organocatalysis offers a valuable approach for asymmetric transformations. While direct examples with this compound are unavailable, studies on similar structures like vinylindoles and benzonitriles provide insights into potential applications. rsc.orgresearchgate.netmdpi.comnih.gov For example, chiral N-heterocyclic carbenes have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process. nih.gov This suggests that the benzonitrile (B105546) scaffold of the target molecule could be a handle for inducing axial chirality. The vinyl group, being an electron-withdrawing substituent, could also participate in various organocatalytic asymmetric cycloaddition and addition reactions.

Biocatalysis:

Biocatalysis provides highly selective and environmentally benign methods for chemical transformations. The reduction of the nitro group is a prime target for biocatalytic methods. A cofactor-free biocatalytic hydrogenation system using a hydrogenase enzyme on a carbon black support has been developed for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions. chemrxiv.org This system shows high tolerance to various functional groups, making it a promising candidate for the selective reduction of the nitro group in this compound without affecting the vinyl or nitrile functionalities. chemrxiv.org Enzymatic approaches have also been reported for the photoreduction of nitroarenes into cyclic and asymmetric azo compounds, presenting another potential transformation pathway. nih.gov

Table 2: Potential Asymmetric Transformations for this compound

| Catalysis Type | Catalyst | Functional Group | Reaction Type | Potential Product |

|---|---|---|---|---|

| Organocatalysis | Chiral N-heterocyclic carbene | Benzonitrile | Atroposelective synthesis | Axially chiral benzonitrile |

| Biocatalysis | Hydrogenase enzyme | Nitro | Selective Hydrogenation | 4-Methyl-5-amino-2-vinylbenzonitrile |

| Biocatalysis | Enzymes (photoreduction) | Nitro | Azo coupling | Azo derivative |

Catalyst Design and Immobilization Strategies

The development of robust and reusable catalysts is crucial for sustainable chemical processes. Catalyst immobilization is a key strategy to achieve this goal.

For transition metal catalysts, immobilization on solid supports can facilitate catalyst separation and recycling. Phosphine-functionalized syndiotactic polystyrenes have been successfully used for the immobilization of transition metal nanoparticles, creating highly robust nanocatalysts. researchgate.net Such a strategy could be employed for palladium, copper, or manganese catalysts used in the transformations of this compound.

In the realm of biocatalysis, enzyme immobilization is a well-established technique to enhance stability and reusability. Poly-styrene-divinylbenzene matrices are versatile supports for the covalent or physical immobilization of enzymes. researchgate.net This approach could be applied to immobilize hydrogenases or other relevant enzymes for the transformation of the target compound, enabling their use in continuous flow reactors and simplifying product purification. The selective oxidation of styrenes has also been achieved using catalysts immobilized on mesoporous titanium silicate, which could be another avenue for developing recyclable catalysts for reactions involving the vinyl group. mdpi.com

Future Research Perspectives and Emerging Directions

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic pathways to complex substituted benzonitriles often rely on methods that are resource-intensive and generate significant chemical waste. Future research into the synthesis of 4-Methyl-5-nitro-2-vinylbenzonitrile will likely prioritize the development of more sustainable and environmentally benign methodologies.

One of the most promising avenues is the adoption of biocatalysis. Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and the need for hazardous reagents. nih.gov Nitrile-converting enzymes, such as nitrilases and aldoxime dehydratases, could provide a cyanide-free route to the nitrile functional group. tugraz.atopenbiotechnologyjournal.commdpi.com For instance, a chemoenzymatic cascade could be designed where a precursor carboxylic acid is first converted to an aldehyde, then to an oxime, and finally dehydrated to the nitrile by an aldoxime dehydratase—all under mild, aqueous conditions. tugraz.at This approach stands in stark contrast to classical methods like the Sandmeyer reaction, which uses toxic copper cyanide salts.

Another key area of green chemistry is the use of alternative reaction media, such as ionic liquids (ILs). ILs are non-volatile and can be designed to act as both the solvent and catalyst. acs.org Research could explore the use of task-specific ionic liquids that facilitate the conversion of a precursor aldehyde to this compound. acs.orgrsc.org These ILs can exhibit multiple synergistic roles, including acting as a co-solvent, catalyst, and phase-separation agent, which dramatically simplifies product isolation and allows for the recycling of the reaction medium. rsc.orgresearchgate.net

| Parameter | Hypothetical Traditional Synthesis | Potential Green Chemistry Approach |

|---|---|---|

| Cyanide Source | Metal Cyanides (e.g., CuCN) | Enzymatic conversion (cyanide-free) nih.govtugraz.at |

| Solvents | Volatile Organic Compounds (VOCs) | Water or recyclable Ionic Liquids acs.orgacs.org |

| Reaction Conditions | High temperatures, harsh acids/bases | Room temperature, neutral pH (biocatalysis) tugraz.at |

| Catalysts | Stoichiometric heavy metal catalysts | Biocatalysts (enzymes) or recyclable ILs researchgate.netnih.gov |

| Waste Profile | Significant hazardous waste | Minimal, biodegradable waste |

Exploration of Novel Reactivity Patterns and Derivatizations

The trifunctional nature of this compound provides a versatile platform for chemical derivatization. Future research will undoubtedly focus on selectively targeting each functional group to generate a library of novel compounds with diverse properties.

The Vinyl Group: This moiety is a gateway to a wide array of transformations. It can participate as a dienophile in Diels-Alder reactions to construct complex polycyclic systems. It is also susceptible to oxidation reactions like epoxidation or dihydroxylation, yielding reactive intermediates for further synthesis.

The Nitrile Group: The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, or it can be reduced to a primary amine. Each of these transformations opens up new avenues for derivatization, allowing for the introduction of new functionalities and the synthesis of diverse molecular architectures.

The Aromatic Ring: The combined electron-withdrawing effects of the nitro and nitrile groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. mdpi-res.com This could allow for the displacement of a suitable leaving group on the ring, enabling the introduction of alkoxy, amino, or thioether functionalities.

| Functional Group | Potential Reaction | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Vinyl Group | Diels-Alder Cycloaddition | Polycyclic Nitriles | Materials Science, Complex Molecule Synthesis |

| Vinyl Group | Epoxidation / Dihydroxylation | Epoxy/Diol Benzonitriles | Fine Chemical Intermediates |

| Nitro Group | Selective Reduction | Anilines (Amino-vinylbenzonitriles) | Pharmaceutical Scaffolds, Dye Synthesis |

| Nitrile Group | Hydrolysis | Carboxylic Acids / Amides | Polymer Monomers, Bioactive Molecules |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Functionally-Substituted Benzonitriles | Agrochemicals, Medicinal Chemistry |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of specialty chemicals like this compound is an ideal candidate for modernization through flow chemistry and automated synthesis. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability over traditional batch processing. rsc.orgmit.edu

Continuous flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org For a multi-step synthesis, different reactors can be connected in sequence, enabling a "synthesis on demand" approach without the need to isolate intermediates. This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates often involved in nitration or cyanation reactions. rsc.orgnih.gov For example, a continuous-flow protocol could be developed for converting a carboxylic acid precursor directly to the nitrile under high-temperature/high-pressure conditions, a process that is difficult to control in batch. nih.govacs.org

Pairing flow reactors with automated synthesis platforms can accelerate research and development significantly. mt.com These systems can perform numerous experiments automatically, exploring a wide range of reaction conditions to quickly identify the optimal synthetic route. mit.edumetoree.com An automated platform could systematically vary catalysts, solvents, and temperatures for the synthesis of this compound, generating large amounts of data to inform process optimization and scale-up. This approach reduces manual labor, minimizes human error, and can shorten development timelines from months to days. mit.eduwikipedia.org

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automation Approach |

|---|---|---|

| Safety | Poor heat dissipation; risk of thermal runaway | Excellent heat/mass transfer; small reaction volumes enhance safety rsc.org |

| Scalability | Difficult and often requires re-optimization | Scalable by running the process for longer times ("scale-out") rsc.org |

| Reproducibility | Variable, dependent on scale and operator | Highly reproducible due to precise parameter control mt.com |

| Optimization | Slow, manual, one-at-a-time experiments | Rapid, automated screening of conditions mit.edumetoree.com |

| Process Control | Limited control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry nih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Methyl-5-nitro-2-vinylbenzonitrile, and how can reaction conditions be optimized?

The synthesis of nitro-substituted benzonitriles typically involves sequential functionalization. For example, nitration of a pre-functionalized aromatic ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is critical to avoid over-nitration or decomposition . Vinyl group introduction may proceed via Heck coupling or Wittig reactions, as seen in analogous benzonitrile derivatives . Optimization should focus on:

Q. How can researchers validate the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

- ¹H/¹³C NMR : Compare experimental spectra with computed data (e.g., δ ~6.5–7.5 ppm for vinyl protons, δ ~150–160 ppm for nitrile carbons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- HPLC-UV : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect nitro-group degradation products .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for nitro-vinylbenzonitrile derivatives?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Nitro groups can stabilize resonance structures, altering chemical shifts. Perform variable-temperature NMR to identify dynamic equilibria .

- Steric effects : The vinyl group’s spatial arrangement may split signals (e.g., doublets for geminal protons). Use 2D-COSY to resolve splitting patterns .

- Matrix interference : In HRMS, adduct formation (e.g., [M+Na]⁺) can distort results. Include internal standards like deuterated analogs for calibration .

Q. How do substituents (nitro, methyl, vinyl) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Nitro groups activate the ring toward NAS at meta/para positions but deactivate ortho due to steric hindrance .

- Methyl groups provide mild ortho-directing effects but may reduce solubility in polar solvents .

- Vinyl groups enable further functionalization (e.g., Diels-Alder reactions) but require inert atmospheres to prevent polymerization .

Experimental design: Use kinetic studies (UV-Vis monitoring at λ = 300–400 nm) to compare reaction rates with substituent-free analogs .

Q. What computational methods predict the electronic properties of this compound for photochemical applications?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and nitro-group electron-withdrawing effects .

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values (e.g., ~350 nm for nitroaromatics) .

- Solvent effects : Include PCM models to account for polarity-dependent shifts in excited-state behavior .

Methodological Challenges and Solutions

Q. How can researchers mitigate nitro-group reduction during catalytic hydrogenation of this compound?

- Catalyst choice : Use poisoned catalysts (e.g., Lindlar catalyst) to selectively hydrogenate vinyl groups while preserving nitro functionality .

- Pressure control : Low H₂ pressure (1–2 atm) minimizes over-reduction to amines.

- Monitoring : Track reaction progress via in-situ IR (disappearance of C=C stretch at ~1650 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.